![molecular formula C14H14ClN5O4 B14706278 Ethyl 6-amino-4-[p-chloroanilino]-5-nitro-2-pyridincarbamate CAS No. 21271-60-3](/img/structure/B14706278.png)
Ethyl 6-amino-4-[p-chloroanilino]-5-nitro-2-pyridincarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-amino-4-[p-chloroanilino]-5-nitro-2-pyridincarbamate is a complex organic compound with a unique structure that includes an ethyl ester, an amino group, a nitro group, and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-amino-4-[p-chloroanilino]-5-nitro-2-pyridincarbamate typically involves multiple steps. One common method starts with the nitration of a pyridine derivative to introduce the nitro group. This is followed by the introduction of the amino group through a reduction reaction. The p-chloroanilino group is then added via a substitution reaction, and finally, the ethyl ester is formed through esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Nitration: Using concentrated nitric acid and sulfuric acid to introduce the nitro group.
Reduction: Employing reducing agents like hydrogen gas in the presence of a catalyst to convert the nitro group to an amino group.
Substitution: Reacting the intermediate with p-chloroaniline under controlled conditions.
Esterification: Using ethanol and an acid catalyst to form the ethyl ester.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-amino-4-[p-chloroanilino]-5-nitro-2-pyridincarbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Ethyl 6-amino-4-[p-chloroanilino]-5-nitro-2-pyridincarbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Ethyl 6-amino-4-[p-chloroanilino]-5-nitro-2-pyridincarbamate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-aminobenzoate: Another ethyl ester with an amino group, used as a local anesthetic.
4-Chloroaniline: A simpler compound with a chloro and amino group, used in the synthesis of dyes and pigments.
2-Amino-4-chlorophenol: Contains both amino and chloro groups, used in the synthesis of pharmaceuticals.
Uniqueness
Ethyl 6-amino-4-[p-chloroanilino]-5-nitro-2-pyridincarbamate is unique due to its combination of functional groups and its potential for diverse applications. The presence of the nitro group and the pyridine ring distinguishes it from simpler compounds and contributes to its unique chemical and biological properties.
Propiedades
Número CAS |
21271-60-3 |
|---|---|
Fórmula molecular |
C14H14ClN5O4 |
Peso molecular |
351.74 g/mol |
Nombre IUPAC |
ethyl N-[6-amino-4-(4-chloroanilino)-5-nitropyridin-2-yl]carbamate |
InChI |
InChI=1S/C14H14ClN5O4/c1-2-24-14(21)19-11-7-10(12(20(22)23)13(16)18-11)17-9-5-3-8(15)4-6-9/h3-7H,2H2,1H3,(H4,16,17,18,19,21) |
Clave InChI |
AQJCXYDHXZXWPY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC1=NC(=C(C(=C1)NC2=CC=C(C=C2)Cl)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


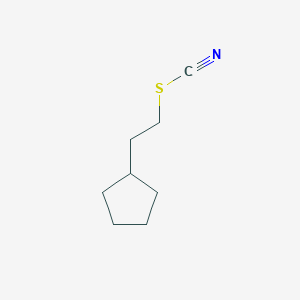
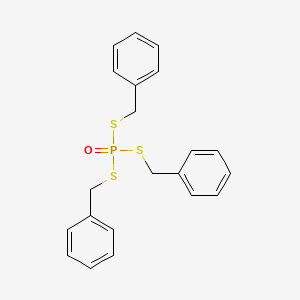


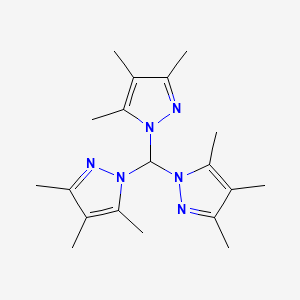
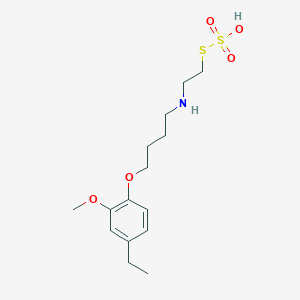
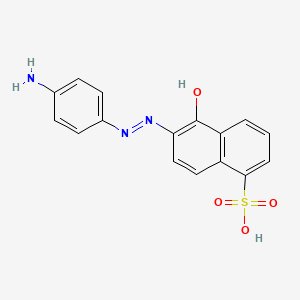
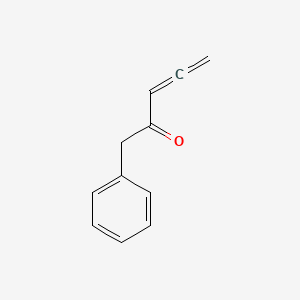
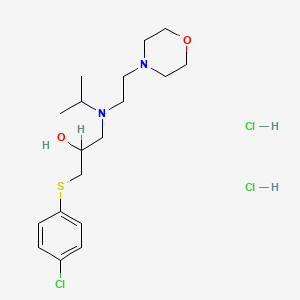
![5-chloro-17-ethynyl-17-hydroxy-13-methyl-2,4,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14706259.png)



![Benzeneacetonitrile, 4-[bis(2-hydroxyethyl)amino]-alpha,alpha-bis[4-[bis(2-hydroxyethyl)amino]phenyl]-](/img/structure/B14706273.png)
